Flazin
Description
Overview of Flazin as a Beta-Carboline Alkaloid in Chemical Biology
This compound, chemically known as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is classified as a β-carboline alkaloid. nih.gov The core of its structure is the pyrido[3,4-b]indole ring system, which is characteristic of all β-carbolines. foodb.ca This class of compounds is known for its diverse biological activities, which has led to significant interest in the field of chemical biology. This compound belongs to the harmala alkaloids, a specific group of β-carbolines. foodb.ca
The molecular formula of this compound is C₁₇H₁₂N₂O₄. smolecule.com Its structure is distinguished by the presence of a furan (B31954) ring with a hydroxymethyl group, a feature that arises from its specific formation pathway. nih.gov In chemical biology, researchers explore how such small molecules interact with biological systems. The study of this compound involves understanding its synthesis, both naturally and in the laboratory, and investigating its interactions with biomolecules to elucidate its potential effects. smolecule.comresearchgate.net Laboratory synthesis of this compound is crucial for producing the compound for research, allowing for detailed studies of its properties and potential applications without relying on extraction from natural sources. smolecule.com
| Identifier | Value |
|---|---|
| IUPAC Name | 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid foodb.ca |
| Molecular Formula | C₁₇H₁₂N₂O₄ smolecule.com |
| Monoisotopic Molecular Weight | 308.079706882 Da foodb.ca |
| Chemical Class | Beta-Carboline Alkaloid, Harmala Alkaloid foodb.ca |
| InChI Key | USBWYUYKHHILLZ-UHFFFAOYSA-N foodb.ca |
Historical Context of this compound Identification and Study
The identification of this compound is linked to the study of compounds formed during food processing, particularly through the Maillard reaction. nih.gov Initially, knowledge about this compound in foods was limited. nih.gov It was first identified in soy sauce and later in tomato juice. nih.gov A significant advancement in this compound research came from a 2021 study that isolated the compound from cherry tomato juice (Solanum lycopersicum var. cerasiforme). acs.orgnih.gov
Subsequent research has detailed the specific chemical reaction responsible for its formation. It is not formed from simple precursors like 5-hydroxymethylfurfural (B1680220) (5-HMF), but specifically through the reaction of the amino acid L-tryptophan with 3-deoxyglucosone (B13542). nih.govresearchgate.net 3-deoxyglucosone is a reactive dicarbonyl compound that is generated during the degradation of sugars. nih.gov The formation of this compound is favored by heating under acidic conditions, which are common in the processing of many foods. nih.govresearchgate.net This has led to the detection of this compound in a wide array of processed food products, including tomato products, soy sauce, beer, balsamic vinegar, and various fruit juices. nih.govresearchgate.net
| Finding | Description | Primary Sources |
|---|---|---|
| Initial Identification | This compound was first detected in fermented food products like soy sauce. nih.gov | Herraiz et al. nih.gov |
| Isolation from Natural Source | Isolated and characterized from cherry tomato juice in a 2021 study. acs.orgnih.gov | Seong S. H. et al. acs.org |
| Formation Mechanism | Elucidated as the reaction between L-tryptophan and 3-deoxyglucosone, an intermediate of the Maillard reaction. nih.govresearchgate.net | Herraiz et al. nih.govresearchgate.net |
| Widespread Occurrence | Identified in numerous processed foods, indicating regular dietary intake. nih.govresearchgate.net | Herraiz et al. nih.govresearchgate.net |
Significance of this compound in Academic and Research Domains
The significance of this compound in academic and research settings stems from its bioactive properties and its potential as a lead compound for further investigation. Research has indicated that this compound exhibits a range of biological effects, including antioxidant and antimicrobial activities. smolecule.com
A primary area of interest is its role as an inhibitor of non-enzymatic protein glycation. acs.orgnih.gov Protein glycation is a process implicated in the development of diabetic complications and neuronal disorders. acs.orgresearchgate.net Studies have shown that this compound can inhibit the glycation of proteins like insulin (B600854) and bovine serum albumin (BSA). acs.orgnih.gov This has led to suggestions that this compound could be a valuable lead compound for developing treatments for these conditions. acs.orgsemanticscholar.org
Furthermore, this compound is being investigated for its effects on lipid metabolism. Research has shown it can act as a lipid droplet regulator, potentially helping to reverse disturbances in lipid metabolism. nih.gov The synthesis of this compound analogues has also been a focus of research, with studies exploring the anti-HIV activity of these derivatives. researchgate.net The widespread presence of this compound in the human diet, combined with its diverse biological activities, ensures its continued importance as a subject of scientific inquiry. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBWYUYKHHILLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142890 | |
| Record name | Flazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100041-05-2 | |
| Record name | Flazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100041-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flazin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100041052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 233 °C | |
| Record name | Flazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Formation of Flazin
Mechanisms of Flazin Formation
The formation of this compound is a result of chemical reactions involving specific precursors under particular conditions, characteristic of the Maillard reaction. nih.gov
This compound is generated from the reaction of the essential amino acid L-Tryptophan with carbohydrates. nih.govacs.org Studies have shown that this compound forms when L-Tryptophan is heated with sugars such as fructose, glucose, or sucrose. nih.govacs.org The yield of this compound from fructose is notably higher than that from glucose. nih.govacs.org Sucrose can also lead to this compound formation, particularly after undergoing acidic hydrolysis and heating. nih.govacs.org
The direct precursor for this compound formation is not the carbohydrate itself, but a degradation product called 3-Deoxyglucosone (B13542) (3-DG). nih.govresearchgate.net 3-DG is a highly reactive α-dicarbonyl compound formed from the degradation of carbohydrates, especially fructose. nih.govdojindo.com The proposed mechanism involves the reaction of L-Tryptophan with 3-DG, which leads to the formation of 3,4-dihydro-β-carboline-3-carboxylic acid intermediates. nih.govacs.org Subsequent oxidation, aromatization of the β-carboline ring, dehydration, and cyclization steps yield the final furan (B31954) moiety of the this compound structure. nih.govacs.org
In contrast to the role of 3-Deoxyglucosone, research has demonstrated that this compound is not formed from the reaction of L-Tryptophan with 5-Hydroxymethylfurfural (B1680220) (5-HMF). nih.govacs.orgacs.org 5-HMF is another common product of carbohydrate degradation, but it does not serve as a precursor in the synthesis pathway of this compound. nih.govresearchgate.net
The yield of this compound is significantly influenced by the reaction environment, specifically temperature and pH.
Temperature: Heating is a requirement for this compound formation. The yield increases with temperature, with an optimal range identified between 70–110 °C. nih.govacs.orgacs.org However, very high temperatures, such as 130 °C, have been shown to be less favorable, resulting in a lower formation rate compared to temperatures around 80–90 °C. nih.govacs.org
pH: The formation of this compound is favored under acidic conditions. nih.govacs.org The yield increases significantly at acidic pH levels, such as pH 3. nih.govacs.org Conversely, formation at a neutral pH of 7.4 is low. nih.govacs.org
| Condition | Effect on this compound Yield | Reference |
|---|---|---|
| Heating | Required for formation; yield increases with temperature. | nih.govacs.org |
| Optimal Temperature Range | 70–110 °C | nih.govacs.orgacs.org |
| High Temperature ( >110 °C) | Decreased formation rate compared to optimal range. | nih.govacs.org |
| Acidic pH (e.g., pH 3) | Favors and increases this compound formation. | nih.govacs.org |
| Neutral pH (e.g., pH 7.4) | Low formation rate. | nih.govacs.org |
Proposed Chemical Pathways and Intermediates
The proposed mechanism for this compound formation begins with the degradation of carbohydrates into 3-deoxyglucosone. nih.gov This intermediate is crucial for the subsequent reaction with L-tryptophan. nih.gov
The initial step of the pathway involves the reaction of L-tryptophan with 3-deoxyglucosone. nih.gov This reaction proceeds through enolization, tautomerism, and cyclization to yield 3,4-dihydro-β-carboline-3-carboxylic acid intermediates, which are imines. nih.gov
Following the formation of the dihydro-β-carboline intermediates, the next phase involves oxidation of the carbohydrate chain and aromatization of the β-carboline ring structure. nih.gov
The final steps in the synthesis of this compound involve subsequent dehydration reactions. nih.gov These dehydrations lead to the cyclization that forms the characteristic furan moiety of the this compound molecule. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 3,4-Dihydro-β-carboline-3-carboxylic Acid |
| 3-deoxyglucosone |
| This compound |
| Fructose |
| Glucose |
| L-tryptophan |
This compound as a Potential Advanced Glycation End Product (AGE)
Advanced Glycation End Products (AGEs) are a diverse group of compounds formed through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. nih.govnih.gov The accumulation of AGEs is implicated in the progression of various chronic diseases and their complications, particularly in the context of diabetes and neurodegenerative disorders. nih.govnih.govscience.gov Research has identified the naturally occurring β-carboline alkaloid, this compound, as a notable inhibitor of this non-enzymatic protein glycation process, suggesting its potential therapeutic role against conditions exacerbated by AGE formation. nih.govacs.org
In-depth molecular studies have provided insights into the mechanism behind this compound's anti-glycation activity. nih.govacs.org Molecular dynamics simulations have shown that this compound interacts directly with specific amino acid residues on insulin (B600854), namely Phe1, Val2, Tyr26, and Lys29. nih.govresearchgate.net These particular residues are critical in the process of insulin glycation and dimerization. nih.govresearchgate.net By binding to these sites, this compound may physically block the glycation process. Furthermore, this compound has been shown to prevent the tyrosine nitration of BSA by effectively scavenging peroxynitrite anions, another pathway associated with protein damage in hyperglycemic conditions. nih.govacs.org These findings collectively suggest that this compound could be a promising lead compound for developing treatments for diabetes and neuronal disorders by mitigating the formation of harmful AGEs. nih.govacs.org
Table 1: Research Findings on this compound's Anti-Glycation Properties
| Area of Investigation | Model/System Used | Key Findings | Reference |
|---|---|---|---|
| Protein Glycation Inhibition | Bovine Serum Albumin (BSA) & Bovine Pancreas Insulin | This compound demonstrated good inhibition of non-enzymatic glycation induced by monosaccharides. | nih.gov |
| Molecular Interaction | In silico molecular docking with bovine insulin | This compound interacts with key insulin residues (Phe1, Val2, Tyr26, Lys29) involved in glycation and dimerization. | nih.govresearchgate.net |
| Reactive Species Scavenging | Peroxynitrite anion assay with BSA | This compound blocked the tyrosine nitration of BSA in a dose-dependent manner by scavenging peroxynitrite. | nih.govacs.org |
| Precursor Relationship | Chemical reaction analysis | This compound's formation from 3-deoxyglucosone (a potent AGE precursor) suggests a potential reduction in the availability of this glycating agent. | nih.govbohrium.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-deoxyglucosone (3-DG) |
| Bovine Serum Albumin (BSA) |
| This compound |
| Glucose |
| Insulin |
| L-tryptophan |
Synthetic Methodologies and Analog Development
Chemical Synthesis of Flazin
The chemical synthesis of this compound primarily involves the reaction of L-tryptophan with 3-deoxyglucosone (B13542). This process is favored under acidic conditions and elevated temperatures, typically ranging from 70 to 110 °C, with optimal formation observed between 80 and 90 °C. Conversely, very high temperatures, such as 130 °C, tend to decrease the formation rate of this compound. nih.govresearchgate.netnih.govresearchgate.net
The proposed mechanism for this compound formation begins with the generation of 3,4-dihydro-β-carboline-3-carboxylic acid intermediates, also known as imines. These intermediates then undergo oxidation, leading to a C=O group in the carbohydrate chain. This is followed by aromatization to form the β-carboline ring, and subsequent dehydration steps and cyclization reactions that ultimately yield the furan (B31954) moiety characteristic of this compound. nih.govresearchgate.netnih.govresearchgate.net
Beyond this carbohydrate-mediated formation, alternative synthetic routes for this compound have also been reported. These include total synthesis approaches utilizing copper(II)-catalyzed oxidation of 1,2,3,4-tetrahydro-β-carbolines (THβCs) with air as a clean oxidant. Additionally, a metal-free aromatization method has been successfully applied for the total synthesis of this compound, offering a straightforward approach to this β-carboline natural product.
Synthesis of this compound Analogues for Structure-Activity Relationship Studies
To comprehensively understand the relationship between this compound's chemical structure and its biological activities, a significant number of analogues have been synthesized. For instance, 46 this compound analogues were prepared and subsequently evaluated for their anti-HIV activities in vitro, providing valuable insights into key structural determinants for efficacy.
Flazinamide as a Promising Analogue
Among the various analogues synthesized, Flazinamide (9a) emerged as a particularly promising compound due to its potent anti-HIV activity. Flazinamide exhibited a remarkable EC50 value of 0.38 µM and a high Therapeutic Index (TI) of 312.0, indicating a favorable balance between efficacy and cytotoxicity.
Comparative studies revealed that Flazinamide's cytotoxicity was approximately 4.1-fold lower than that of this compound. Furthermore, Flazinamide demonstrated a potent ability to reduce syncytium formation induced by HIV-1IIIB, with an EC50 value of 0.38 µM, which was about 6.2-fold lower than that observed for this compound. Its antiviral spectrum also extended to inhibiting HIV-2ROD and HIV-2CBL-20 infections. These findings highlight that the conversion of the carboxyl group at position 3 of this compound to an amide group significantly enhances its antiviral activity.
Table 1: Comparative Anti-HIV Activity and Cytotoxicity of this compound and Flazinamide
| Compound | EC50 (µM) (Anti-HIV-1IIIB) | Therapeutic Index (TI) | Relative Cytotoxicity (vs. This compound) |
| This compound | 2.36 | 12.1 | 1.0 |
| Flazinamide | 0.38 | 312.0 | 0.24 (4.1-fold lower) |
Modification Strategies at Positions 3, 1', and 5'
Research into this compound analogues has underscored the critical role of specific structural modifications, particularly at positions 3, 1', and 5' of the this compound core, in influencing their anti-HIV activities. Through systematic variations, an optimal combination of substituents for enhanced biological activity was identified. This optimal arrangement includes a carboxamide (CONH2) group at position 3, an oxygen atom at position 1', and a hydroxymethyl (CH2OH) group at position 5'.
Strategies for Expanding Chemical Diversity
Expanding the chemical diversity of this compound and its related compounds is crucial for drug discovery and development. Various synthetic strategies are employed to achieve this, including linear, convergent, and divergent synthesis. Divergent synthesis, in particular, offers an efficient pathway by starting from a common advanced molecular intermediate and then performing different reaction pathways to introduce structural variations in a single step, thereby saving time and yielding a variety of compounds with distinct molecular structures and biological properties.
Beyond traditional synthetic routes, strategies for expanding chemical diversity also involve chemoselective derivatization of natural product extracts. This can include reactions such as acylation, ethanolysis, oxidation, and sulfonylation, which lead to the creation of diverse libraries of compounds. While specifically discussed in the context of flavins, the principle of expanding the π-space of the core structure and integrating substituent and π-conjugation effects can also be applied to β-carbolines like this compound to modulate their optical and redox properties.
Reproducibility in Compound Synthesis
Reproducibility is a cornerstone of chemical research, particularly in the fields of synthesis and analysis. The ability to consistently reproduce experimental methods is fundamental to the existence and success of the chemical industry.
Efforts to enhance reproducibility in compound synthesis include adopting modern technologies and refining experimental protocols. For instance, the transition from mercury vapor lamps to high-quality light-emitting diode (LED) sources in photocatalysis has significantly reduced heat transfer to reactors, contributing to more consistent results. Similarly, the adoption of flow photoreactors over traditional batch reactors for photochemical synthesis has been identified as a key factor in improving reproducibility. Furthermore, identifying and controlling critical parameters in chemical reactions, even those that may not be immediately obvious, can lead to improved control and more consistent outcomes in compound synthesis.
Biological Activities and Molecular Mechanisms
Antioxidant and Chemoprotective Effects
Flazin demonstrates notable antioxidant and chemoprotective capabilities. wikipedia.orgnih.gov It exhibits strong cytoprotection against pro-oxidants, with studies indicating a greater than threefold increase in cytoprotection compared to control groups. wikipedia.orgfishersci.atciteab.comsigmaaldrich.com While its direct radical absorbance capacity is considered relatively low, its robust cytoprotective effects are a key feature of its antioxidant action. wikipedia.orgfishersci.at
A primary molecular mechanism underlying this compound's antioxidant and chemoprotective effects is its role as a promising activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) system. wikipedia.orgnih.govfishersci.atciteab.comsigmaaldrich.com Research in human hepatocytes (C3A) has shown that this compound possesses a high capacity to activate this crucial pathway, proving effective at micromolar concentrations (250–500 µM) in in vitro settings. wikipedia.orgwikipedia.orgnih.govfishersci.atciteab.com This activation is central to its ability to provide antioxidant protection and cytoprotection. wikipedia.orgwikipedia.orgnih.gov
The activation of the Keap1-Nrf2 system by this compound leads to the increased expression of various Nrf2-dependent phase II enzyme genes and their protein products. wikipedia.orgfishersci.atciteab.comsigmaaldrich.com Key enzymes induced include NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferase P (GSTP), and the antioxidant glutathione (GSH). wikipedia.orgfishersci.atciteab.comsigmaaldrich.com Furthermore, this compound has been identified as an inducer of quinone reductase (QR) enzyme at micromolar concentrations. wikipedia.orgwikipedia.org This induction of phase II enzymes by a β-carboline-derived alkaloid like this compound represents a significant area of research. sigmaaldrich.com
This compound's ability to activate the Keap1-Nrf2 pathway culminates in significant cytoprotective effects. It provides substantial protection against pro-oxidant-induced damage, demonstrating a cytoprotection ability more than three times greater than that of control groups. wikipedia.orgfishersci.atciteab.comsigmaaldrich.com This strong cytoprotective capacity of this compound is associated with its low logP (0-3) and is a characteristic shared with other known chemoprotective compounds such as sulforaphane (B1684495) and 3,5-dihydroxy-4-methoxybenzyl alcohol. wikipedia.orgfishersci.atciteab.com
A notable aspect of this compound's radical scavenging profile is its potent inhibition of peroxynitrite (ONOO-). fishersci.ptuni.lunih.gov Peroxynitrite is a highly reactive nitrogen species formed from the rapid reaction of superoxide (B77818) and nitric oxide, known for its damaging effects on biological molecules. metabolomicsworkbench.orgmetabolomicsworkbench.org this compound inhibits peroxynitrite with an EC50 value of 71.99 µM. fishersci.ptuni.lunih.gov This inhibition is further evidenced by its capacity to block the tyrosine nitration of bovine serum albumin (BSA) through the scavenging of peroxynitrite anions. researchgate.net
Radical Scavenging Activity
Regulation of Lipid Metabolism and Lipid Droplet Dynamics
Beyond its antioxidant properties, this compound plays a significant role in the regulation of lipid metabolism and lipid droplet (LD) dynamics. fishersci.ptuni.lufishersci.sefishersci.nofishersci.atnih.gov It has been identified as a lipid droplet regulator, offering potential in addressing lipid disorders. fishersci.ptuni.lufishersci.sefishersci.nofishersci.at
Detailed research findings demonstrate this compound's impact on cellular lipid profiles:
Triglyceride Reduction: this compound significantly decreases cellular triglyceride (TG) content, with observed reductions ranging from 12.0% to 22.4% compared to modeling groups. uni.lufishersci.sefishersci.nofishersci.at
Improved Lipid Profile: It also contributes to an improved profile of both triglycerides and free fatty acids (FFA). uni.lufishersci.sefishersci.nofishersci.at
Lipid Droplet Modulation: Investigations using lipid droplet staining have revealed that this compound efficiently reduces cellular neutral lipid content by 17.4% to 53.9% and diminishes lipid droplet size by 10.0% to 35.3%. uni.lufishersci.sefishersci.nofishersci.at
Morphological Regulation: Nanoelectrospray ionization mass spectrometry analyses further confirm this compound's preferential suppression of lipid droplet TG and its ability to regulate lipid droplet morphology, including a decrease in size and improvement in surface properties. fishersci.sefishersci.nofishersci.at
The underlying molecular mechanism for these effects is suggested to involve the promotion of lipolysis (lipid breakdown) and the inhibition of lipogenesis (lipid synthesis). fishersci.sefishersci.nofishersci.at These findings position this compound as a promising nutraceutical candidate for the management of lipid metabolism disturbances, including conditions like diabetic nephropathy (DN), through its regulatory effects on lipid droplets. fishersci.at
Reduction of Cellular Triglyceride Content
Studies have shown that this compound significantly reduces cellular triglyceride (TG) content. In experimental models, this compound treatment led to a decrease in cellular TG levels ranging from 12.0% to 22.4% when compared to control groups treated with palmitic acid (PA) or oleic acid (OA), which induce lipid overloading citeab.comwikipedia.orgwikipedia.orgresearchgate.netlipidmaps.orgnih.gov. Specifically, in human kidney proximal tubular epithelial (HK-2) cells, this compound effectively lowered total TG content researchgate.net. This reduction in TG is a key indicator of its lipid-lowering capabilities.
Table 1: Reduction in Cellular Triglyceride Content by this compound
| Treatment Group (vs. Control) | This compound Concentration | Reduction in Cellular TG Content | Source |
| Palmitic Acid (PA) or Oleic Acid (OA) induced cells | Varied (e.g., 40 μM, 80 μM) | 12.0–22.4% | citeab.comwikipedia.orgwikipedia.orgresearchgate.netlipidmaps.orgnih.gov |
| HK-2 cells (PA or OA treated) | Varied | Significant decrease in total TG | researchgate.net |
Amelioration of Lipid Droplet Accumulation
This compound actively ameliorates the accumulation of lipid droplets (LDs) within cells. Research indicates that this compound efficiently reduces cellular neutral lipid content by 17.4% to 53.9% citeab.comwikipedia.orgwikipedia.orgresearchgate.netlipidmaps.orgnih.govidrblab.net. This effect has been observed in various cell types, including hepatocytes, where this compound acts as a potent compound against lipid droplet accumulation wikipedia.orgcenmed.comlipidmaps.orgcdutcm.edu.cn. The amelioration of LD accretion is a critical aspect of its role as a lipid droplet regulator citeab.comresearchgate.net.
Table 2: Reduction in Cellular Neutral Lipid Content by this compound
| Treatment Group (vs. Control) | This compound Concentration | Reduction in Cellular Neutral Lipid Content | Source |
| Palmitic Acid (PA) or Oleic Acid (OA) induced cells | Varied (e.g., 40 μM, 80 μM) | 17.4–53.9% | citeab.comwikipedia.orgwikipedia.orgresearchgate.netlipidmaps.orgnih.govidrblab.net |
| Oleic acid-loaded hepatocytes (HepG2) | Varied | Significant amelioration of LD accumulation | wikipedia.orgcenmed.comlipidmaps.orgcdutcm.edu.cn |
Regulation of Lipid Droplet Morphology (Size Decrease, Surface Property Improvement)
Beyond reducing lipid content, this compound also plays a significant role in regulating the morphology of lipid droplets. It has been shown to decrease LD size by 10.0% to 35.3% citeab.comwikipedia.orgwikipedia.orgresearchgate.netlipidmaps.orgnih.govidrblab.net. Furthermore, nanoelectrospray ionization mass spectrometry analysis has confirmed that this compound preferentially suppresses LD triglyceride levels and improves LD morphology, specifically by decreasing size and enhancing surface properties citeab.comwikipedia.orgwikipedia.orgresearchgate.netidrblab.netwikipedia.org. This multi-dimensional regulatory effect on LDs highlights this compound's potential in reversing lipid metabolism disturbances citeab.comresearchgate.net.
Table 3: Impact of this compound on Lipid Droplet Size
| Treatment Group (vs. Control) | This compound Concentration | Reduction in Average LD Size | Source |
| Palmitic Acid (PA) or Oleic Acid (OA) induced cells | Varied (e.g., 80 μM) | 10.0–35.3% (e.g., 31.9% vs PA, 35.3% vs OA at 80 μM) | citeab.comwikipedia.orgwikipedia.orgresearchgate.netlipidmaps.orgnih.govidrblab.net |
Modulation of Gene Expression Related to Lipid Metabolism
The beneficial effects of this compound on lipid metabolism are underpinned by its ability to modulate the expression of key genes involved in lipolysis and lipogenesis citeab.comwikipedia.orgwikipedia.orgresearchgate.netidrblab.net. This modulation suggests a dual mechanism involving the promotion of fat breakdown and the inhibition of fat synthesis citeab.comwikipedia.orgwikipedia.orgresearchgate.net.
This compound treatment leads to a marked upregulation of Adipose Triglyceride Lipase (ATGL) mRNA expression citeab.comwikipedia.org. ATGL is a crucial enzyme that acts as the rate-limiting step in the initial hydrolysis of triglycerides within lipid droplets, playing a vital role in energy homeostasis citeab.com. This upregulation of ATGL promotes TG hydrolysis, contributing to the observed reduction in cellular TG content citeab.com. Studies confirm that compounds including this compound activate lipolysis by upregulating ATGL cenmed.comlipidmaps.orgcdutcm.edu.cnnih.gov.
Conversely, this compound effectively downregulates the mRNA expression levels of key lipogenic enzymes: Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1) citeab.comwikipedia.org. These enzymes are primary modulators of fatty acid synthesis citeab.com. Specifically, this compound treatment has been shown to reduce the mRNA expression of these three genes to approximately half of that observed in PA or OA-treated groups (p < 0.0001 for all) citeab.comwikipedia.org. The lowered expression of ACC, FAS, and SCD-1 indicates a significant suppression of fatty acid synthesis, thereby inhibiting lipogenesis citeab.com. The downregulation of SCD-1 is consistent with a decrease in SCD indexes, further supporting this compound's role in regulating lipid metabolism citeab.com.
Table 4: Modulation of Gene Expression by this compound
| Gene | Effect of this compound Treatment | p-value (vs. PA/OA groups) | Source |
| ATGL | Upregulation of mRNA expression | < 0.05 | citeab.comwikipedia.orgcenmed.comlipidmaps.orgcdutcm.edu.cnnih.gov |
| ACC | Downregulation of mRNA expression | < 0.0001 | citeab.comwikipedia.orgcenmed.comlipidmaps.orgcdutcm.edu.cnnih.gov |
| FAS | Downregulation of mRNA expression | < 0.0001 | citeab.comwikipedia.orgcenmed.comlipidmaps.orgcdutcm.edu.cnnih.gov |
| SCD-1 | Downregulation of mRNA expression | < 0.0001 | citeab.comwikipedia.orgcenmed.comlipidmaps.orgcdutcm.edu.cnnih.gov |
Anti-Glycation Activity
This compound exhibits significant anti-glycation properties, playing a crucial role in mitigating the non-enzymatic glycation of proteins, a process implicated in the progression of diabetic complications and neuronal disorders.
Research indicates that this compound effectively inhibits monosaccharide-induced non-enzymatic glycation of both bovine pancreas insulin (B600854) and bovine serum albumin (BSA). This inhibitory action extends to blocking the tyrosine nitration of BSA, achieved through its ability to scavenge peroxynitrite anions. This compound's effectiveness in inhibiting BSA glycation has been quantified with an IC₅₀ value of 85.31 ± 0.68 µM. nih.govnih.gov36.112.18wikipedia.org
Table 1: this compound's Anti-Glycation Activity
| Target Protein | Activity Type | IC₅₀ Value | Reference |
| Bovine Serum Albumin (BSA) | Inhibition of non-enzymatic glycation | 85.31 ± 0.68 µM | wikipedia.org |
Molecular dynamics simulations have provided insights into the mechanism by which this compound inhibits insulin glycation. These studies reveal that this compound establishes continuous interactions with specific insulin residues, namely Phenylalanine 1 (Phe1), Valine 2 (Val2), Tyrosine 26 (Tyr26), and Lysine 29 (Lys29). These residues are critical for insulin glycation and dimerization, suggesting that this compound's binding to these sites plays a key role in its anti-glycation efficacy. nih.govnih.gov36.112.18wikipedia.orgnih.gov
Enzyme Inhibition
Beyond its anti-glycation effects, this compound also demonstrates inhibitory activity against specific enzymes, further highlighting its diverse pharmacological profile.
This compound has been identified as a potent inhibitor of xanthine (B1682287) oxidase (XOD), a key enzyme in purine (B94841) metabolism involved in uric acid production. Its inhibitory activity against XOD has an IC₅₀ value of 0.51 ± 0.05 mM. rsc.orgciteab.com Molecular docking studies suggest that this compound achieves this inhibition by entering the catalytic center of XOD and forming interactions, primarily hydrophobic forces and hydrogen bonds, with crucial amino acid residues such as Lysine 1045 (Lys1045), Glutamine 1194 (Gln1194), and Arginine 912 (Arg912). citeab.com
Table 2: this compound's Enzyme Inhibition Activity
| Enzyme Target | Activity Type | IC₅₀ Value | Reference |
| Xanthine Oxidase (XOD) | Inhibition | 0.51 ± 0.05 mM | rsc.orgciteab.com |
Immunomodulatory Effects
This compound exhibits effective immunomodulatory functions, indicating its potential to influence immune responses. Studies have shown that this compound can suppress the mRNA expression and secretion of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2). Furthermore, this compound has been observed to reverse the upregulation of TNF-α and IL-2 mRNA expression and protein secretion induced by Concanavalin A (ConA). Western blot analyses confirm that this compound reverses ConA-induced increases in phosphorylated Extracellular signal-regulated kinase 1/2 (p-ERK1/2) and phosphorylated p38 (p-p38) in splenocytes, suggesting the involvement of the ERK and p38 MAPK pathways in its immunosuppressive activity.
Anticarcinogenic/Antiproliferative Effects
This compound has demonstrated anticarcinogenic and antiproliferative effects in various studies. It has been noted as an antiproliferative agent against tumor cells in in vitro settings, showing activity at micromolar concentrations.
Anti-HIV Activity
This compound, a β-carboline compound isolated from the fruiting bodies of Suillus granulatus, has demonstrated weak anti-HIV-1 activity in in vitro studies. Its half-maximal effective concentration (EC₅₀) was determined to be 2.36 µM, with a therapeutic index (TI) of 12.1 nih.govcapes.gov.brnih.govosti.gov.
To enhance its anti-HIV potential and establish structure-activity relationships (SAR), numerous analogues of this compound have been synthesized. Among these, flazinamide, a derivative formed by the conversion of the carboxyl group at the 3-position of this compound to an amide, exhibited significantly more potent anti-HIV activity. Flazinamide showed an EC₅₀ value of 0.38 µM and a remarkable TI value of 312.0, indicating a substantial improvement in efficacy and selectivity compared to the parent compound nih.govcapes.gov.brnih.govosti.gov.
Further research into flazinamide's mechanism revealed its ability to potently reduce syncytium formation induced by HIV-1IIIB. It also demonstrated inhibitory effects against HIV-2ROD and HIV-2CBL-20 infection, with EC₅₀ values of 0.57 µM and 0.89 µM, respectively. Flazinamide was observed to reduce p24 antigen expression in HIV-1IIIB acute infected C8166 cells and in clinical isolated strain HIV-1KM018 infected peripheral blood mononuclear cells (PBMC), with EC₅₀ values of 1.45 µM and 0.77 µM, respectively. While flazinamide did not suppress HIV-1 replication in chronically infected H9 cells, it effectively blocked the fusion between normal cells and HIV-1 or HIV-2 chronically infected cells. Its inhibitory effect on recombinant HIV-1 reverse transcriptase, protease, or integrase activities was weak and observed only at higher concentrations. These findings suggest that flazinamide primarily interferes with the early stages of the HIV life cycle, likely by blocking cell fusion capes.gov.brnih.govosti.gov.
Table 1: Anti-HIV Activity of this compound and Flazinamide
| Compound | Source | EC₅₀ (µM) | Therapeutic Index (TI) | Key Action |
| This compound | Suillus granulatus | 2.36 | 12.1 | Weak anti-HIV-1 activity |
| Flazinamide | Synthetic | 0.38 | 312.0 | Potent anti-HIV-1/2, blocks cell fusion |
Neuropharmacological Potentials
Beta-carboline alkaloids, a class of compounds to which this compound belongs, are known for their diverse biological activities, including interactions with the central nervous system (CNS). These compounds can inhibit key enzymes such as monoamine oxidase (MAO) and kinases, and engage with various receptors within the human CNS nih.govacs.org. Such interactions contribute to their potential neuropharmacological effects, including antidepressant, behavioral, neuroprotective, and antioxidant properties nih.govacs.org.
This compound has been identified as a non-enzymatic protein glycation inhibitor and an inhibitor of peroxynitrite (ONOO⁻) medchemexpress.com. Research indicates its potential for use in studying diabetes and neuronal disorders medchemexpress.comnih.gov. Non-enzymatic protein glycation and nitration, often exacerbated by overproduced reactive oxygen species/reactive nitrogen species and hyperglycemic conditions, are significant contributors to the initiation and progression of diabetic complications and various neuronal disorders nih.gov.
Detailed research findings show that this compound effectively inhibits monosaccharide-induced non-enzymatic glycation of both bovine pancreas insulin and bovine serum albumin (BSA) nih.gov. The inhibitory concentrations were quantified, with an IC₅₀ of 85.31 µM for BSA glycation and an EC₅₀ of 71.99 µM for ONOO⁻ inhibition medchemexpress.com. Molecular dynamics simulations have provided insights into its mechanism, revealing that this compound consistently interacts with specific insulin residues, namely Phe1, Val2, Tyr26, and Lys29, which are critical for insulin glycation and dimerization processes nih.gov. Furthermore, this compound has been shown to block the tyrosine nitration of BSA by scavenging peroxynitrite anions nih.gov.
The association between diabetes mellitus and neuronal disorders is well-established, with diabetes leading to a decline in cognitive function and increasing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases nih.govfrontiersin.orgmdpi.com. Hyperglycemia and the accumulation of advanced glycation end-products (AGEs) are key pathological factors implicated in these conditions nih.govmdpi.com. This compound's ability to inhibit non-enzymatic glycation and scavenge peroxynitrite suggests its potential as a lead compound for addressing these underlying mechanisms in diabetes and associated neuronal complications medchemexpress.comnih.gov.
Table 2: this compound's Inhibitory Activities
| Target | Activity Type | Value (µM) |
| Bovine Serum Albumin (BSA) Glycation | Non-enzymatic Glycation Inhibition | IC₅₀ = 85.31 |
| Peroxynitrite (ONOO⁻) | Inhibition | EC₅₀ = 71.99 |
Beyond its role in glycation inhibition, this compound, as a β-carboline alkaloid, interacts with various targets within the central nervous system (CNS). These interactions are fundamental to the neuropharmacological profile of β-carbolines. Specifically, these compounds are known to inhibit key enzymes, including monoamine oxidase (MAO) and various kinases, and to bind to CNS receptors nih.govacs.org. Inhibition of MAO enzymes by some β-carbolines is associated with antidepressant and neuroprotective actions nih.gov.
Molecular docking simulations have indicated that this compound exhibits favorable binding energy values with MAPK1 (ERK-2) and MAPK8 (JNK1), showing values of -9.08 kcal/mol and -8.886 kcal/mol, respectively mdpi.com. MAPK1 and MAPK8 are serine/threonine protein kinases that play crucial roles in the MAPK pathway, responding to diverse stimuli such as mitogens, cellular damage, and inflammation. MAPK1 is typically involved in proliferative signaling, while MAPK8 is associated with processes like apoptosis or inflammation mdpi.com.
Additionally, this compound has been identified as an inducer of the quinone reductase (QR) enzyme at micromolar concentrations nih.gov. It also demonstrates antioxidant effects in vitro at micromolar levels through the activation of the Keap1-Nrf2 system, which contributes to cytoprotection nih.govresearchgate.net. These interactions with key enzymes and signaling pathways underscore this compound's multifaceted engagement with CNS targets, contributing to its broader neuropharmacological potential.
Structure Activity Relationship Sar Studies of Flazin and Its Analogues
Computational Chemistry Approaches in SAR
Computational methods provide powerful tools to model and predict the behavior of Flazin at a molecular level, offering insights that guide further experimental work.
While specific Density Functional Theory (DFT) studies focused solely on the structure-activity relationships of this compound are not extensively detailed in currently available literature, DFT has been applied to its close analogue, perlolyrine. Perlolyrine is the decarboxylated form of this compound. A DFT analysis of perlolyrine confirmed its electronic stability, revealing a HOMO–LUMO energy gap of 3.95 eV, which provides insights into its molecular reactivity. researchgate.net Such studies on related β-carbolines are crucial for understanding the electronic properties, including reactivity and stability, which are fundamental to their biological actions. researchgate.netnih.govjmaterenvironsci.com For this compound, DFT calculations would similarly elucidate how the electron distribution across its β-carboline core, furan (B31954) ring, and carboxylic acid group influences its ability to interact with biological targets.
Molecular dynamics (MD) simulations have been instrumental in understanding how this compound interacts with biological macromolecules over time. In a study investigating this compound's role as an inhibitor of non-enzymatic protein glycation, MD simulations revealed its dynamic interaction with bovine insulin (B600854). The simulations showed that this compound continuously and stably interacts with key amino acid residues—specifically Phe1, Val2, Tyr26, and Lys29—which are pivotal in the processes of insulin glycation and dimerization. nih.gov By binding to these sites, this compound can sterically hinder the attachment of glucose molecules, thus inhibiting the glycation process that contributes to diabetic complications. nih.gov These simulations provide an atomic-level view of the stability of the this compound-protein complex, reinforcing the mechanism of its observed biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com For β-carboline alkaloids in general, molecular docking has been a key method to investigate SAR and identify modes of interaction with protein targets, such as kinases. nih.govresearchgate.net In the case of this compound, docking studies were part of the research that identified it as a novel inhibitor of non-enzymatic protein glycation. These studies helped predict the binding poses of this compound to bovine insulin, identifying the specific residues involved in the interaction before being confirmed by molecular dynamics simulations. nih.gov Such computational predictions are vital for understanding how the structural features of this compound fit into the binding pockets of target proteins, a critical step in elucidating its mechanism of action and guiding the design of more potent analogues. ijpsonline.comnih.gov
Influence of Substituents on Biological Activities
Modifying the substituents on the this compound scaffold has been a key strategy to probe its SAR and develop analogues with enhanced potency. A significant SAR study was conducted where 46 this compound analogues were synthesized to improve upon its weak anti-HIV activity. researchgate.net
The findings from this research highlighted that the substituents at three key positions were crucial in determining the anti-HIV efficacy:
Position 3 (Carboxylic Acid Group): Modification of the carboxylic acid group into an amide, specifically flazinamide, resulted in the most potent compound in the series. Flazinamide exhibited an EC₅₀ value of 0.38 µM and a high therapeutic index (TI) of 312.0, a significant improvement over the parent compound. researchgate.net
Position 1' (Furan Ring): The nature of the group attached to the furan ring was also found to be important.
This study demonstrates that targeted modifications to the this compound structure can dramatically enhance a specific biological activity, with the transformation of the C-3 carboxyl group into an amide being a particularly effective strategy for improving anti-HIV potency. researchgate.net
| Compound | Modification | EC₅₀ (µM) | Therapeutic Index (TI) |
|---|---|---|---|
| This compound | Parent Compound | 2.36 | 12.1 |
| Flazinamide (9a) | Carboxylic acid at C-3 converted to amide | 0.38 | 312.0 |
Role of Molecular Conformation and Stereochemistry
The biological activity of a molecule is profoundly influenced by its three-dimensional shape and, when applicable, its stereochemistry. nih.govlongdom.orgsolubilityofthings.comnih.gov The core of this compound is a β-carboline ring system, which is largely planar. This planarity is a key conformational feature that facilitates intercalation or interaction with planar structures in biological targets, such as DNA or flat regions within protein binding sites.
Correlation between Chemical Structure and Bioactivity Mechanisms
The specific chemical features of this compound are directly linked to its diverse mechanisms of action. The correlation between its structure and observed bioactivities provides a clear example of SAR principles. mdpi.commdpi.com
Nrf2 Pathway Activation: this compound is an effective activator of the Keap1-Nrf2 pathway, which is a critical cellular defense mechanism against oxidative stress. nih.gov The electrophilic potential of the β-carboline ring system, modulated by its substituents, is likely key to this activity. It can react with cysteine residues on Keap1, releasing Nrf2 and allowing it to initiate the transcription of antioxidant genes. In a comparative study, this compound showed the highest capacity to activate this system and provide cytoprotection compared to its decarboxylated analogue, perlolyrine, indicating the importance of the C-3 carboxylic acid group for this specific activity. nih.gov
Inhibition of Protein Glycation: this compound's ability to inhibit non-enzymatic protein glycation is attributed to its specific structure allowing it to bind to key residues on proteins like insulin, as shown by computational studies. nih.gov The combination of the planar β-carboline core and the projecting furan and carboxylic acid groups allows it to occupy the binding site and physically block the access of sugar molecules, preventing the glycation reaction. nih.gov
Lipid Regulation: this compound has been identified as a lipid droplet (LD) regulator, capable of reducing cellular triglyceride content. mdpi.com The mechanism is suggested to involve the promotion of lipolysis and inhibition of lipogenesis. The lipophilicity and shape of the molecule, conferred by the β-carboline and furan rings, likely facilitate its entry into cells and interaction with proteins or pathways involved in lipid metabolism.
Analytical Methodologies for Flazin
Chromatographic Techniques
Chromatographic methods are fundamental for separating Flazin from co-existing compounds in complex samples, enabling its subsequent detection and analysis.
High-Performance Liquid Chromatography (HPLC) is extensively employed for the analysis of this compound, often coupled with multiple detection systems to enhance identification and quantification capabilities.
HPLC-Diode Array Detection (DAD): HPLC coupled with DAD is used for the identification of this compound, allowing for the detection of its absorption maxima. For instance, this compound standards can be detected with absorbance at 280 nm. Intermediates involved in this compound formation, such as 3,4-dihydro-β-carboline-3-carboxylic acids, exhibit absorption maxima around 355–375 nm, aiding in mechanistic studies fishersci.cauni.lunih.gov.
HPLC-Fluorescence Detection: This technique is crucial for the sensitive and selective determination of this compound content, especially in food extracts. This compound is a naturally fluorescent compound, making fluorescence detection highly suitable for its analysis fishersci.cauni.lumpg.deuni.lulabsolu.ca. The principle involves the substance absorbing light at specific excitation wavelengths and then emitting light at different emission wavelengths labsolu.ca. Specific fluorescence conditions for this compound analysis in food extracts include excitation at 300 nm and emission at 433 nm for the internal standard (IS), changing to 420 nm excitation and 460 nm emission for this compound itself fishersci.cauni.lu. This method offers high sensitivity, enabling the detection of lower quantities of this compound compared to DAD uni.lulabsolu.ca.
HPLC-Mass Spectrometry (MS): The coupling of HPLC with MS is vital for the unequivocal identification of this compound in various matrices. This combined approach allows for both chromatographic separation and molecular mass determination, confirming the identity of this compound in food samples and model reactions fishersci.cauni.lunih.gov. Electrospray ionization (ESI+) is a commonly used ionization mode for this compound analysis via HPLC-MS uni.lu.
Chromatographic Conditions and Sample Preparation: Typical chromatographic separation of this compound involves a Novapak C18 column (150 mm × 3.9 mm, 5 μm). The mobile phase often consists of 50 mM ammonium (B1175870) phosphate (B84403) buffer (pH 3, Eluent A) and 20% of Eluent A in acetonitrile (B52724) (Eluent B). A gradient elution program can be applied, for example, from 0 to 32% B in 8 minutes, and 90% B at 12 minutes, with a flow rate of 1 mL/min, oven temperature of 40 °C, and an injected volume of 20 μL fishersci.cauni.lu.
Sample preparation often includes Solid Phase Extraction (SPE) to concentrate and purify this compound from complex food matrices. For instance, SPE procedures using PRS cartridges have demonstrated high recoveries for this compound (e.g., >95% for 80 μg/L, n=3), with good repeatability (2.6% RSD, n=3) and accuracy (8% mean error, n=3) fishersci.cauni.lunih.gov.
This compound Concentrations in Processed Foods: Research findings indicate that this compound is present in numerous processed foods, with concentrations varying significantly.
| Food Product | Concentration Range (μg/mL or μg/g) | Highest Mean Level (μg/g or μg/mL) |
| Tomato Concentrate | Not detected to 22.3 μg/mL | 13.9 μg/g fishersci.cauni.lu |
| Soy Sauce | Not detected to 22.3 μg/mL | 9.4 μg/mL fishersci.cauni.lu |
| Fried Tomato | Present | High levels uni.lu |
| Ketchup | Present | High levels uni.lu |
| Tomato Juices | Present | High levels uni.lu |
| Tomato Jams | Present | High levels uni.lu |
| Barbecue Sauce | Present | Relatively high uni.lu |
| Beer | Present | Relatively high uni.lu |
| Fruit Juices (from conc.) | Present | Relatively high uni.lu |
| Miso | 3.5 to 124.8 μg/g thegoodscentscompany.comlipidmaps.org | - |
LC-MS/MS is a powerful technique for detailed profiling of this compound's effects on cellular and lipid droplet (LD) lipid compositions. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
Spectrometric Techniques
Spectrometric methods provide direct structural information and highly sensitive detection capabilities for this compound.
Mass spectrometry plays a critical role in the identification and characterization of this compound, offering insights into its molecular mass and fragmentation patterns.
General MS: Mass spectrometry is utilized for the validation of this compound's structure and purity, particularly for chemically synthesized this compound.
HPLC-MS: As discussed in section 6.1.1, HPLC-MS is used for the identification and content determination of this compound, often employing electrospray ionization (ESI+) fishersci.cauni.lunih.gov. MS/MS analysis of this compound has provided characteristic fragmentation data, such as m/z 309 [M + H]+, 291 [M − H2O]+, and 263 [M-HCOOH]+ nih.gov.
Nanoelectrospray Ionization Mass Spectrometry (nanoESI-MS): This highly sensitive technique is specifically applied for the analysis of lipids within isolated lipid droplets. NanoESI-MS allows for the direct aspiration of single lipid droplets from cells in situ, followed by in-tip solvent microextraction and subsequent MS analysis. This methodology has been instrumental in semi-quantifying triglycerides (TG) within lipid droplets, demonstrating that this compound can preferentially suppress LD TG and regulate LD morphology, including a decrease in size and improvement in surface properties. For instance, in studies using palmitic acid (PA) or oleic acid (OA) to induce lipid overloading, this compound supplementation effectively reversed TG accretion in LDs, with PA-F40 and PA-F80 groups showing significant decreases in LD TG content by 28.9% ± 9.5% and 50.2% ± 5.3%, respectively.
NMR spectroscopy is a powerful tool for elucidating the complete chemical structure of this compound and confirming its purity.
Both proton (1H NMR) and carbon-13 (13C NMR) NMR spectroscopy are employed for the structural validation of this compound. NMR analysis is particularly valuable for identifying this compound when it is present in complex matrices and potentially overlapped by other compounds, such as genistein (B1671435) in miso extracts. In such cases, medium-pressure liquid chromatography and semi-preparative HPLC are often used to fractionate the extracts before NMR spectroscopic analysis for definitive identification thegoodscentscompany.comlipidmaps.org. NMR spectrometers, such as the JNM-ECP 400 NMR spectrometer, are used for these analyses.
Fluorescence detection is a highly sensitive and selective method used in conjunction with HPLC for this compound analysis.
This compound is a highly fluorescent compound, making fluorescence detection a preferred method for its sensitive and selective quantification fishersci.cauni.luuni.lulabsolu.ca. Unlike DAD, which measures light absorption, fluorescence detectors measure light emitted by the sample after excitation, typically in a direction orthogonal to the exciting light labsolu.ca. This inherent property of fluorescence provides high selectivity, as only compounds that naturally fluoresce or can be derivatized to fluoresce are detected, thereby minimizing interference from other sample components uni.lulabsolu.ca. As noted in section 6.1.1, specific excitation and emission wavelengths (e.g., 300 nm/433 nm and 420 nm/460 nm) are optimized for this compound detection fishersci.cauni.lu.
UV-Vis Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique that measures the absorption of discrete wavelengths of UV or visible light by a sample, providing insights into its composition and concentration. This method operates on the principle that different substances absorb light at specific wavelengths, corresponding to the energy required to promote their electrons to higher energy states. technologynetworks.com
For this compound, its content has been determined using High-Performance Liquid Chromatography (HPLC) with detection at an absorbance wavelength of 280 nm. nih.govacs.org While direct comprehensive UV-Vis spectral data for this compound itself are not extensively detailed in readily available literature, studies on its precursors, such as 3,4-dihydro-β-carboline-3-carboxylic acids, have shown absorption maxima in the range of 355–375 nm. nih.govacs.org This indicates that this compound and its related compounds exhibit characteristic absorption properties within the UV-Vis spectrum, allowing for their analytical detection and quantification.
Cellular and Organelle-Level Analysis
Investigation into this compound's effects on lipid metabolism has heavily relied on cellular and organelle-level analyses, providing detailed insights into its regulatory mechanisms. These methodologies include lipidomic profiling, lipid droplet staining and morphological analysis, and gene expression analysis.
Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nanoelectrospray ionization mass spectrometry (nanoESI-MS), have been instrumental in these lipidomic analyses. mdpi.com These methods allowed for the detailed elucidation of fatty acyl compositions. For instance, in conditions of lipid overloading, this compound treatment led to a notable reduction in specific fatty acyl levels, including 16:0, 18:0, and 18:1. mdpi.com
Table 1: Impact of this compound on Cellular Triglyceride and Fatty Acyl Composition
| Parameter | Effect of this compound (vs. modeling groups) | Analytical Methodologies | Reference |
| Cellular Triglyceride (TG) Content | Decreased by 12.0–22.4% | Lipidomic Profiling, LC-MS/MS, nanoESI-MS | nih.govacs.orgmdpi.com |
| TG and Free Fatty Acid Profile | Improved | Lipidomic Profiling, LC-MS/MS, nanoESI-MS | nih.govacs.orgmdpi.com |
| Fatty Acyl 16:0 levels (in PA group) | Decreased by 13.4% ± 4.1% to 28.0% ± 8.6% | Lipidomic Profiling, LC-MS/MS, nanoESI-MS | mdpi.com |
| Fatty Acyl 16:0, 18:0, 18:1 levels (in OA group) | Decreased by 17.0% ± 7.5% to 19.9% ± 9.1% | Lipidomic Profiling, LC-MS/MS, nanoESI-MS | mdpi.com |
Lipid droplets (LDs) are dynamic organelles crucial for cellular lipid homeostasis. Their staining and morphological analysis provide visual and quantitative data on lipid accumulation and cellular responses to interventions. Studies on this compound have utilized these techniques to demonstrate its efficacy as a lipid droplet regulator.
Lipid droplet staining, particularly with dyes like Oil Red O, has revealed that this compound effectively reduces both cellular neutral lipid content and lipid droplet size. This compound treatment resulted in a reduction of cellular neutral lipid content by 17.4–53.9% and a decrease in lipid droplet size by 10.0–35.3%. nih.govacs.orgmdpi.comrsc.org Furthermore, nanoelectrospray ionization mass spectrometry (nanoESI-MS) has complemented these findings by proving that this compound preferentially suppresses lipid droplet triglyceride (LD TG) and positively influences LD morphology, leading to a reduction in size and an improvement in surface properties. nih.govacs.orgmdpi.com
Table 2: Effect of this compound on Lipid Droplet Characteristics
| Parameter | Effect of this compound (vs. modeling groups) | Analytical Methodologies | Reference |
| Cellular Neutral Lipid Content | Reduced by 17.4–53.9% | Oil Red O Staining | nih.govacs.orgmdpi.comrsc.org |
| Lipid Droplet (LD) Size | Reduced by 10.0–35.3% | Oil Red O Staining | nih.govacs.orgmdpi.comrsc.org |
| LD Triglyceride (LD TG) | Preferential suppression | nanoESI-MS | nih.govacs.orgmdpi.com |
| LD Morphology | Size decrease, surface property improvement | nanoESI-MS | nih.govacs.orgmdpi.com |
Gene expression analysis, particularly using techniques like real-time quantitative PCR (RT-qPCR), is fundamental for understanding the molecular mechanisms underlying cellular responses. RT-qPCR is a highly sensitive and widely used method for quantifying messenger RNA (mRNA) levels, providing insights into gene up- or down-regulation. youtube.comscispace.com The process typically involves isolating RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying target sequences using fluorescent detection. youtube.comscispace.com
In the context of this compound, evaluation of related gene expression has provided crucial insights into its mechanism of action in lipid regulation. Research findings suggest that this compound's beneficial effects on lipid metabolism are mediated through the promotion of lipolysis (the breakdown of lipids) and the inhibition of lipogenesis (the synthesis of lipids). nih.govacs.orgmdpi.com This modulation of key metabolic pathways at the transcriptional level underscores this compound's potential as a regulator against lipid disorders.
Future Directions and Research Gaps
Elucidation of Remaining Unknown Biological Actions
While initial studies have shed light on several biological activities of Flazin, a complete understanding of its mechanisms of action and the full spectrum of its biological effects remains to be elucidated. This compound has been identified as a lipid droplet regulator, demonstrating a capacity to promote lipolysis and inhibit lipogenesis, thereby suggesting its role in ameliorating lipid metabolism disturbances. nih.gov Furthermore, it acts as an activator of the Keap1-Nrf2 system, contributing to its antioxidant and cytoprotective effects. Research indicates its potential in inhibiting non-enzymatic protein glycation and scavenging peroxynitrite anions, pointing towards applications in diabetes and neuronal disorders. Additionally, this compound has shown immunomodulatory effects by suppressing the expression and secretion of inflammatory cytokines such as TNF-α and IL-2 in splenic lymphocytes. It has also demonstrated inhibitory activity against the sporangia formation of Phytophthora capsici.
Despite these findings, many of this compound's actions are still not fully understood, and further research is needed to clarify the precise molecular pathways and cellular targets through which it exerts its effects. Experimental validation is particularly crucial for its hypothesized role as a multitarget inhibitor of kinases, as suggested by molecular docking simulations.
Further Exploration of Structure-Activity Relationships for Targeted Therapeutic Development
A deeper understanding of the structure-activity relationships (SAR) of this compound is paramount for the rational design and development of more potent and selective therapeutic agents. This compound belongs to the β-carboline alkaloid class, a scaffold known for diverse pharmacological properties. Preliminary SAR studies, particularly concerning its anti-HIV activity, have indicated that specific substitutions at positions 3, 1', and 5' of the this compound molecule can significantly influence its potency. For instance, the analogue flazinamide demonstrated enhanced anti-HIV activity compared to this compound, highlighting the importance of these structural modifications. The indole (B1671886) moiety, a core component of this compound, has also been recognized as essential for the antifungal activity observed in related compounds.
Future research should focus on comprehensive SAR analyses to systematically identify key structural determinants responsible for each observed biological activity. This includes investigating how modifications to the this compound scaffold affect its binding affinity to specific targets, its metabolic stability, and its bioavailability. Such detailed SAR insights are critical for optimizing the this compound scaffold for targeted therapeutic development, potentially leading to compounds with improved efficacy and reduced off-target effects.
Investigation of Biosynthetic Pathways and Metabolic Engineering for Production
This compound is a natural product found in various fermented foods and fruit juices. nih.gov Its formation has been observed to occur from L-tryptophan and carbohydrates (such as fructose, glucose, and sucrose) under specific conditions of acidity and heat (70–110 °C). The proposed biosynthetic mechanism involves a series of steps including the formation of 3,4-dihydro-β-carboline-3-carboxylic acid intermediates, followed by oxidation, aromatization, dehydration, and cyclization to yield the furan (B31954) moiety characteristic of this compound.
Despite its natural occurrence, the detailed biosynthetic pathway and the enzymes involved in this compound production are not fully characterized. A significant research gap exists in understanding and engineering this pathway for efficient and sustainable production. Future investigations should aim to fully elucidate the enzymatic steps and regulatory mechanisms governing this compound biosynthesis. This knowledge would enable the application of metabolic engineering strategies, which involve identifying and assembling relevant genes into suitable microbial hosts, and optimizing these pathways to overcome production bottlenecks. Such advancements could facilitate the large-scale, cost-effective, and environmentally friendly production of this compound and its analogues.
Development of Novel Nutraceuticals and Therapeutic Agents Based on this compound Scaffold
The promising biological activities of this compound position it as a strong candidate for the development of novel nutraceuticals and therapeutic agents. Its demonstrated ability to regulate lipid metabolism and improve lipid droplet dynamics suggests its potential as a nutraceutical for managing lipid disorders. nih.gov Furthermore, its inhibitory effects on non-enzymatic protein glycation and its role in eliminating peroxynitrite highlight its therapeutic promise for diabetes and neuronal disorders. The immunomodulatory properties of this compound also open avenues for its application in treating immune-related conditions.
Given that this compound is a β-carboline alkaloid, a class of compounds recognized for their broad pharmacological spectrum, there is significant potential for designing and developing new agents based on its chemical scaffold. Future research should focus on leveraging the known bioactivities of this compound to develop targeted interventions. This includes the design and synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for specific health conditions, thereby expanding the repertoire of this compound-based nutraceuticals and therapeutic drugs.
Advanced Preclinical Studies to Validate Mechanisms
To translate the promising in vitro findings of this compound into clinical applications, advanced preclinical studies are indispensable. Current research has identified several in vitro mechanisms, such as the promotion of lipolysis and inhibition of lipogenesis for lipid regulation, activation of the Keap1-Nrf2 system for antioxidant effects, and modulation of p-ERK1/2 and p-p38 pathways for immunomodulation. nih.gov
However, robust in vivo preclinical studies are critically needed to validate these proposed mechanisms in complex biological systems. These studies should involve meticulously chosen animal models that accurately mimic human disease conditions, allowing for a comprehensive assessment of this compound's efficacy, pharmacodynamics, and potential off-target effects. Advanced preclinical research should also incorporate high-throughput screening, gene expression analysis, and pathway inhibition assays to further confirm and delineate its multitarget effects. The integration of translational tools, such as quantitative systems pharmacology and biomarker identification, will be crucial in bridging the gap between preclinical observations and successful clinical translation, ultimately guiding the development of this compound-based therapies.
Q & A
Q. What analytical techniques are recommended for identifying and characterizing Flazin in natural sources?
this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy (1H at 499.61 MHz and 13C at 125.62 MHz) and HPLC-MS. Key NMR parameters include chemical shifts at δ 7.32 (1H, d, J = 5.1 Hz) and δ 146.5 (13C) for the β-carboline core. HPLC retention times and MS fragmentation patterns (e.g., m/z 273 [M+H]+) are critical for confirmation in complex matrices like food samples .
Q. What initial bioactivity screenings have been conducted on this compound, and what models were used?
this compound was initially screened for anti-HIV activity (EC50 = 2.36 μM, TI = 12.1) in HIV-1IIIB-infected MT-4 cells and for antitumor activity against Raji, A549, and HepG2 cell lines (EC50 = 0.06–0.28 μg/mL). These assays used cell viability tests (MTT) and viral load quantification .
Q. How can researchers ensure reproducibility in this compound synthesis?
The "one-pot" synthesis method (46.5% yield) is recommended, utilizing L-tryptophan and D-fructose under acidic conditions (pH 3, 80°C). Purity should be verified via NMR and HPLC, with strict control of reaction time and temperature .
Advanced Research Questions
Q. How can structural modifications of this compound improve its anti-HIV efficacy?
Structure-activity relationship (SAR) studies targeting positions 1, 3, 6, and 9 of the β-carboline core have shown enhanced activity. For example, compound 59a (EC50 = 0.38 μM, TI = 312.2) was developed by introducing a trifluoromethyl group at position 3, improving hydrophobic interactions with viral entry proteins. Diversity-oriented synthesis (DOS) libraries (179 compounds) and molecular docking are critical for optimizing substituents .
Q. What methodological approaches are used to analyze this compound's regulation of lipid metabolism in vitro?
HK-2 cells treated with palmitic acid (PA) or oleic acid (OA) simulate lipid overload. This compound's effects on triglyceride (TG) and free fatty acid (FFA) levels are quantified via LC/MS, with statistical analysis (GraphPad Prism 8, p < 0.05). For example, 80 μM this compound reduced TG by 20–22% in PA/OA models, validated via MS/MS fragmentation of lipid species .
Q. How can contradictory data on this compound's therapeutic efficacy across models be resolved?
Discrepancies (e.g., varying EC50 values in HIV vs. cancer models) require cross-validation using standardized protocols (e.g., consistent cell lines, viral strains, and inhibitor concentrations). Meta-analysis of dose-response curves and TI ratios (e.g., TI = 12.1 for this compound vs. 312.2 for 59a) helps contextualize efficacy .
Q. What in vivo models are suitable for studying this compound's activation of the Nrf2 pathway?
C3A liver cells are used for in vitro Nrf2 nuclear translocation assays (western blot, qPCR). For in vivo studies, murine models of oxidative stress (e.g., carbon tetrachloride-induced liver injury) can evaluate this compound's upregulation of Nrf2-dependent genes (e.g., HO-1, GCLC) and glutathione levels .
Q. How do molecular docking studies elucidate this compound's interaction with xanthine oxidase (XOD)?
Docking simulations (e.g., AutoDock Vina) reveal this compound binds to XOD's catalytic pocket via hydrogen bonds with Lys1045 and hydrophobic interactions with Arg912. Fluorescence quenching assays (ΔF = 0.51 ± 0.05 mM IC50) confirm competitive inhibition, validated by kinetic analysis .
Methodological Considerations
- Data Analysis : Use GraphPad Prism for dose-response curves and ANOVA for multi-group comparisons .
- Ethical Compliance : Obtain ethical approval for in vivo studies, particularly for oxidative stress or lipid disorder models .
- Reproducibility : Deposit raw NMR, HPLC, and MS data in public repositories (e.g., Zenodo) with detailed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
